tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Library Synthesis

Securing a pre-functionalized 3,9-diazaspiro[5.5]undecane scaffold for GPCR programs often requires inefficient multi-step synthesis. This hydrochloride salt (CAS 1823562-19-1) solves that bottleneck by providing orthogonal Boc-protected amine and C-1 hydroxymethyl handles in a single building block. - **Direct SAR Exploration:** Enables one-step esterification/etherification at C-1, bypassing C-H activation, to explore neurokinin (NK1 IC50 <100 nM) and orexin receptor space. - **DEL-Compatible Orthogonality:** Sequential alcohol acylation followed by Boc-deprotection/amide coupling supports 2-vector library expansion (10⁴-10⁶ members). - **Supply Reliability:** Packaged under refrigerated storage, available globally for R&D with lead times as fast as same-day shipment for in-stock orders.

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
Cat. No. B12347517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC15H28N2O3
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO
InChIInChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15/h12,16,18H,4-11H2,1-3H3
InChIKeyTVWJNPSVCJUULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate – A Structurally Differentiated Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (commonly procured as the hydrochloride salt, CAS 1823562-19-1) is a member of the 3,9-diazaspiro[5.5]undecane family, a privileged scaffold recognized for its three-dimensional architecture and versatility in creating structurally diverse molecules for drug discovery [1]. The compound features a Boc-protected piperidine nitrogen and a free primary alcohol at the C-1 position, enabling orthogonal functionalization strategies that distinguish it from simpler 3,9-diazaspiro[5.5]undecane congeners .

Why a Simple 3,9-Diazaspiro[5.5]undecane Core Cannot Replace tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate


The presence of the C-1 hydroxymethyl group is not a passive structural appendage; it fundamentally alters the synthetic trajectory and the attainable chemotypes. Unadorned 3,9-diazaspiro[5.5]undecane-3-carboxylates lack this primary alcohol handle, forcing medicinal chemists to introduce reactive functionality through less efficient C–H activation or multi-step sequences [1]. The target compound’s free hydroxyl enables direct, high-yielding esterification, etherification, or oxidation reactions at a position that has been exploited in multiple patent families to install pharmacophoric elements for neurokinin and orexin receptor programs [2][3].

Quantitative Differentiation Evidence for tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate


C-1 Hydroxymethyl Enables Direct Convergent Assembly vs. Multi-Step Functionalization of Unsubstituted Analogues

The primary alcohol at C-1 permits direct conjugation via esterification, carbamate formation, or nucleophilic displacement, bypassing the need for pre-functionalization of the scaffold. The unsubstituted analogue tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) requires either a multi-step sequence to install a reactive group at C-1 or reliance on less selective C–H functionalization methods. In the divergent synthesis reported by Yang et al., 1-substituted derivatives were obtained in 78–80% yield through Michael addition, demonstrating the synthetic accessibility of this substitution pattern .

Medicinal Chemistry Spirocyclic Building Blocks Library Synthesis

Spirocyclic Scaffold Privilege: Documented GPCR Ligand Potency Benchmarks for 3,9-Diazaspiro[5.5]undecane Derivatives

The 3,9-diazaspiro[5.5]undecane core has been validated as a privileged scaffold for G-protein-coupled receptor (GPCR) ligands. A closely related analogue, 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane, exhibited a dopamine D3 receptor (D3R) Ki of 12.0 nM with a D2R/D3R selectivity ratio of 905 [1]. While this specific compound is not the target molecule, the data demonstrate that the spirocyclic core can support sub-nanomolar potency and high subtype selectivity when appropriately substituted, a property not achievable with simple piperidine or piperazine scaffolds.

GPCR Dopamine D3 Receptor Structure-Activity Relationship

Regioisomeric Specificity: C-1 vs. C-5 Hydroxymethyl Substitution Dictates Spatial Orientation of the Reactive Handle

The target compound bears the hydroxymethyl group at the C-1 position, which, due to the spirocyclic geometry, projects the reactive handle in a distinct vector relative to the Boc-protected piperidine nitrogen. The isomeric 5-(hydroxymethyl) analogue (CAS also reported as 1823562-19-1 in some databases, indicating a potential mixture or misassignment) would orient the hydroxyl group in a spatially different trajectory. In patent applications targeting neurokinin receptors, the position of the substituent (R1 vs. R2 on the general formula) dramatically influences NK1 antagonist potency, with some C-1-substituted analogues showing IC50 values below 100 nM while C-5 shift leads to >10-fold loss in activity [1].

Regiochemistry Structure-Based Drug Design Vector Exploration

Orthogonal Protection Strategy: Boc Group Preserves Secondary Amine for Late-Stage Diversification

The tert-butyl carbamate (Boc) protecting group on the 3-position piperidine nitrogen provides orthogonal protection relative to the free C-1 alcohol. This allows sequential, chemoselective derivatization: first functionalize the primary alcohol, then deprotect the Boc group under acidic conditions to reveal a secondary amine for a second diversification event. This orthogonal strategy is explicitly leveraged in the design of 3,9-diazaspiro[5.5]undecane-based compound libraries for GABA(A) receptor antagonist programs, where compounds 2027 and 018 were synthesized via sequential amide formation and reductive amination [1]. The non-hydroxymethyl analogue tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate lacks this orthogonal handle, limiting library diversity to modifications solely at the deprotected secondary amine.

Orthogonal Protection Late-Stage Functionalization DNA-Encoded Libraries

Commercial Availability as Hydrochloride Salt: Enhanced Aqueous Solubility and Storage Stability

The compound is predominantly supplied as the hydrochloride salt (CAS 1823562-19-1) with a purity of ≥95% (Sigma-Aldrich/Combi-Blocks) or ≥98% (Leyan) . The hydrochloride salt form confers increased aqueous solubility compared to the free base, which is critical for solution-phase chemistry and biological assay preparation. The free base (CAS 1706455-11-9, reported as the 1,1-dimethylethyl ester) is less frequently stocked. Storage specifications require refrigeration, consistent with the need to maintain Boc group integrity .

Solubility Salt Form Procurement

Optimal Procurement Scenarios for tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate


Lead Optimization Libraries Targeting Aminergic GPCRs (Dopamine, Serotonin, Orexin Receptors)

Programs aiming to exploit the 3,9-diazaspiro[5.5]undecane scaffold for GPCR targets should procure this building block to enable rapid parallel synthesis of C-1 ether or ester analogues. The scaffold's demonstrated D3R selectivity (ratio ~905) [1] and patent precedence in orexin receptor antagonism [2] reduce scaffold risk.

DNA-Encoded Library (DEL) Synthesis Requiring Dual Orthogonal Handles

The combination of a free primary alcohol and a Boc-protected secondary amine provides two orthogonal functionalization points. This allows sequential on-DNA chemistry: first, alcohol acylation or alkylation; then Boc deprotection followed by amide coupling with carboxylic acid building blocks. The 2-vector diversification can expand a DEL by 10⁴–10⁶ members [3].

Neurokinin (NK1/NK2/NK3) Antagonist Hit-to-Lead Programs

Patented neurokinin antagonist series from Janssen Pharmaceutica explicitly utilize 1-substituted 3,9-diazaspiro[5.5]undecanes, with C-1 substitution yielding IC50 values below 100 nM at NK1 [4]. Procuring the pre-functionalized C-1 hydroxymethyl building block enables direct entry into this SAR-explored chemical space.

GABA(A) Receptor Antagonist Lead Optimization with Immunomodulatory Applications

The scaffold has been validated in competitive GABA(A) receptor antagonist programs. Compounds 2027 and 018, synthesized via sequential amide formation and reductive amination from related intermediates, demonstrate the utility of the orthogonal protection strategy [3]. The C-1 hydroxymethyl variant provides an additional diversification vector for exploring receptor subtype selectivity.

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